molecular formula C26H29N2O+ B417980 1'-Benzylcinchonan-1'-ium-9-ol

1'-Benzylcinchonan-1'-ium-9-ol

Cat. No.: B417980
M. Wt: 385.5g/mol
InChI Key: QANGUEGDIZBQNM-UHFFFAOYSA-N
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Description

1'-Benzylcinchonan-1'-ium-9-ol is a quaternary ammonium derivative of cinchona alkaloids, characterized by a benzyl group substituted at the 1' position of the cinchonan backbone. The compound retains the hydroxyl group at the 9-position, a hallmark of cinchona-based structures, which are historically significant for their antimalarial and chiral recognition properties. The benzyl substitution likely enhances lipophilicity and alters stereoelectronic properties compared to non-benzylated analogs, impacting solubility and biological activity.

Properties

Molecular Formula

C26H29N2O+

Molecular Weight

385.5g/mol

IUPAC Name

(1-benzylquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol

InChI

InChI=1S/C26H29N2O/c1-2-20-18-28-14-12-21(20)16-25(28)26(29)23-13-15-27(17-19-8-4-3-5-9-19)24-11-7-6-10-22(23)24/h2-11,13,15,20-21,25-26,29H,1,12,14,16-18H2/q+1

InChI Key

QANGUEGDIZBQNM-UHFFFAOYSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares 1'-Benzylcinchonan-1'-ium-9-ol with structurally related compounds from the evidence:

Compound Name Substituents CAS Number Key Functional Groups Source Reference
This compound 1'-Benzyl, 9-OH, quaternary ammonium Not provided Benzyl, hydroxyl, bicyclic quinoline N/A
(8α,9R)-10,11-dihydro-6'-methoxy-5'-nitrocinchonan-9-ol 6'-Methoxy, 5'-nitro, 9-OH, dihydro backbone 84946-09-8 Methoxy, nitro, hydroxyl
Benzathine benzylpenicillin N,N'-Dibenzylethylenediamine salt, β-lactam 1538-09-6 Benzyl, β-lactam, bicyclic thiazolidine
Butylphthalyl butylglycolate Butyl ester, phthalate-glycolate hybrid 85-70-1 Ester, phthalic acid derivative

Key Observations :

  • Substituent Impact: The benzyl group in this compound distinguishes it from other cinchona derivatives like the methoxy- and nitro-substituted analog in .
  • Quaternary Ammonium vs. Neutral Backbones : The cationic quaternary ammonium center in this compound contrasts with the neutral dihydro backbone of the methoxy-nitro analog , which may influence ionic interactions in catalytic or biological systems.
  • Salt vs. Free Base : Unlike benzathine benzylpenicillin (a dibenzylethylenediamine salt) , this compound is a quaternary ammonium compound, suggesting distinct solubility profiles and stability under physiological conditions.

Physicochemical and Functional Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The benzyl group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted cinchona derivatives .
  • Chiral Recognition: Cinchona alkaloids are renowned for chiral discrimination in asymmetric synthesis. The benzyl substituent could modulate enantioselectivity by altering steric environments, as seen in modified cinchona catalysts .
  • Biological Activity : Benzyl-containing compounds like benzathine benzylpenicillin exhibit prolonged action due to slow dissolution, suggesting that this compound might similarly sustain bioavailability.

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